3-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride
Description
3-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride is a heterocyclic compound that features a unique structure combining a piperidine ring, an imidazole ring, and a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
3-piperidin-4-yl-1H-imidazo[4,5-b]pyridin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O.2ClH/c16-11-14-9-2-1-5-13-10(9)15(11)8-3-6-12-7-4-8;;/h1-2,5,8,12H,3-4,6-7H2,(H,14,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSSHWHUDGFQON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=C(C=CC=N3)NC2=O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126178-23-0 | |
| Record name | 3-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride typically involves the formation of the imidazole ring followed by the introduction of the piperidine and pyridine moieties. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde can yield the imidazo[4,5-b]pyridine core, which is then further functionalized to introduce the piperidine ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product. The exact methods can vary depending on the scale of production and the specific requirements of the end-use application .
Chemical Reactions Analysis
Types of Reactions
3-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazo[4,5-b]pyridine derivatives, while substitution reactions can introduce various functional groups onto the core structure .
Scientific Research Applications
3-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2-one: Similar structure but lacks the dihydrochloride component.
2-(Substituted-phenyl)imidazo[4,5-c]pyridine: Contains a different substitution pattern on the imidazo[4,5-b]pyridine core.
Uniqueness
3-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
3-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H16Cl2N4O
- Molecular Weight : 265.18 g/mol
- CAS Number : 107618-03-1
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one exhibit significant anticancer properties. For instance, derivatives containing imidazo[4,5-b]pyridine structures have been shown to inhibit the proliferation of various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A431 | 5.0 | |
| Compound B | MCF7 | 10.0 | |
| Compound C | HCT116 | 8.5 |
The mechanism of action for these compounds often involves the induction of apoptosis and the inhibition of key signaling pathways associated with tumor growth.
Antimicrobial Activity
The antimicrobial efficacy of imidazo[4,5-b]pyridine derivatives has also been explored. Notably, studies have demonstrated that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
The observed antimicrobial activity is attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential cellular functions.
- Inhibition of Protein Kinases : Compounds with imidazo[4,5-b]pyridine structures have been shown to inhibit specific protein kinases involved in cancer cell signaling pathways.
- DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, leading to inhibition of replication and transcription processes.
- Apoptosis Induction : The activation of apoptotic pathways through caspase activation has been noted in cancer cell lines treated with related compounds.
Case Study 1: Anticancer Efficacy
A study involving a derivative of 3-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one demonstrated significant cytotoxic effects on human lung cancer cells (A549). The compound induced apoptosis through the mitochondrial pathway and showed an IC50 value of 7 µM after 48 hours of treatment.
Case Study 2: Antimicrobial Testing
In a comparative antimicrobial study, the dihydrochloride salt form was tested against a panel of pathogens. The results indicated that it had a lower MIC value against Staphylococcus aureus compared to standard antibiotics such as ampicillin.
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 3-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one dihydrochloride, and what are their key reaction conditions?
- Methodology : A common approach involves ring-closing reactions starting with 2,3-diaminopyridine derivatives. Nitration using HNO₃/Ac₂O systems can introduce nitro groups, followed by reduction and functionalization of the piperidine moiety. For example, nitration yields intermediates like 1,3,5-trinitro derivatives (44.6% yield under optimized conditions) . Purification often employs column chromatography, and dihydrochloride salt formation is achieved via HCl treatment.
- Critical Parameters : Reaction temperature (0–5°C for nitration), solvent choice (e.g., dichloromethane for coupling steps), and stoichiometric control of nitrating agents to avoid over-functionalization.
Q. How can the structural integrity of this compound be validated during synthesis?
- Analytical Techniques :
- 1H NMR : Confirms regioselectivity of imidazo[4,5-b]pyridine ring formation and piperidine substitution patterns.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., molecular ion peak at m/z 292.2 for the free base) .
- Thermal Analysis (DSC/TG) : Assesses decomposition profiles (e.g., exothermic peaks near 200°C for nitro derivatives) .
Q. What are the stability considerations for this compound under different storage conditions?
- Key Factors :
- Moisture Sensitivity : Hydrochloride salts are hygroscopic; store in desiccators under nitrogen.
- Thermal Stability : Avoid temperatures >40°C to prevent decomposition (observed in DSC for related imidazo-pyridines) .
- pH Sensitivity : Protonation of the piperidine nitrogen affects solubility; use buffered solutions (pH 4–6) for aqueous studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
- Case Example : highlights its role as an iNOS inhibitor (IC₅₀ = 86 nM), while describes CGRP receptor antagonism (Ki = 0.77 nM).
- Resolution Strategies :
- Selectivity Profiling : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP inhibition) to confirm target specificity.
- Metabolite Interference : Test for metabolites (e.g., via LC-MS) that may exhibit off-target effects.
- Species-Specificity : Note that CGRP receptor affinity varies >1500-fold between human/rhesus and rat/canine models .
Q. What structure-activity relationship (SAR) insights guide optimization of this scaffold for CNS applications?
- Key Modifications :
- Piperidine Substitution : N-Methylation (as in ) enhances blood-brain barrier permeability but may reduce solubility.
- Imidazo-Pyridine Core : Electron-withdrawing groups (e.g., nitro) improve metabolic stability but increase cytotoxicity .
Q. What experimental design considerations are critical for in vivo studies targeting migraine or inflammatory pathways?
- Model Selection :
- Migraine : Use capsaicin-induced dermal blood flow assays in rhesus monkeys to quantify CGRP receptor blockade (EC₅₀ = 127 nM plasma concentration) .
- Inflammation : TNF-α inhibition in human whole blood (as in ) requires careful donor variability controls.
- Dosing Regimens : Account for species-specific clearance rates; for example, oral bioavailability in rodents may differ from primates due to first-pass metabolism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
